molecular formula C18H26O3Si2 B038178 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane CAS No. 122571-17-9

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B038178
CAS No.: 122571-17-9
M. Wt: 346.6 g/mol
InChI Key: BCPXZIHUIDBHCK-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a high-value organosilicon compound that serves as a critical synthetic intermediate and building block in advanced materials research. Its primary application lies in organic electronics and polymer chemistry, where it functions as a versatile monomer for constructing siloxane-based polymers, dendrimers, and star-shaped molecules. The structure features a central disiloxane bridge (O-Si(CH3)2-Si(CH3)2-O) flanked by two 4-methoxyphenyl groups, which confers a unique combination of thermal stability, solubility, and electronic properties. Researchers utilize this compound to synthesize novel materials for organic light-emitting diodes (OLEDs) as electron-transporting or host materials, and in the development of liquid crystals where the disiloxane unit modulates mesogenic behavior. Its mechanism of action is defined by its role as a spacer or linker, where the flexible siloxane core influences the morphology, free volume, and intermolecular interactions within the resulting macromolecular architecture, thereby fine-tuning optoelectronic and thermodynamic characteristics. This reagent is essential for investigations aimed at enhancing the efficiency, longevity, and processability of next-generation electronic devices and functional soft materials.

Properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3Si2/c1-19-15-7-11-17(12-8-15)22(3,4)21-23(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXZIHUIDBHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558251
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122571-17-9
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane
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Preparation Methods

Reaction Mechanism and Precursor Selection

The foundational method for synthesizing 1,1,3,3-tetramethyldisiloxane—a critical intermediate—involves reacting organohydrogen polysiloxanes with methyl Grignard reagents (CH₃MgX) in dialkyl ether solvents. Cyclic methylhydrogen polysiloxanes, such as 1,3,5,7-tetramethylcyclotetrasiloxane, serve as optimal precursors due to their high solubility in ethers like dibutyl ether. The reaction proceeds via nucleophilic attack of the Grignard reagent on silicon-hydrogen bonds, replacing hydrogen with methyl groups.

Hydrolysis and Workup

Following methyl group substitution, the intermediate undergoes hydrolysis using aqueous acidic or basic solutions (e.g., HCl, NaOH). Maintaining temperatures below 30°C during hydrolysis prevents side reactions, ensuring high purity of the disiloxane product. Post-hydrolysis, fractional distillation isolates 1,1,3,3-tetramethyldisiloxane, with yields reported at 85–92% under optimized conditions.

Palladium-Catalyzed Double Arylation of 1,1,3,3-Tetramethyldisiloxane

Reaction Design and Catalytic System

A breakthrough methodology reported by Kurihara et al. employs a palladium-catalyzed double arylation strategy. Using bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂) as the catalyst, 1,1,3,3-tetramethyldisiloxane reacts with two equivalents of 4-iodoanisole in tetrahydrofuran (THF) or toluene. The reaction is facilitated by N,N-diisopropylethylamine (DIPEA) as a base, which neutralizes HI byproducts and accelerates oxidative addition steps.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

ParameterOptimal ValueImpact on Yield
SolventTHF95%
TemperatureRoom temperature90%
Catalyst Loading5 mol%92%
Reaction Time4–24 hours85–95%

The use of THF enhances solubility of both the disiloxane and aryl iodide, while room temperature minimizes side reactions such as homocoupling of aryl iodides.

Mechanistic Insights

The catalytic cycle initiates with oxidative addition of 4-iodoanisole to Pd(0), forming a Pd(II) intermediate. Transmetalation with 1,1,3,3-tetramethyldisiloxane follows, wherein the silicon-hydrogen bonds undergo sequential substitution by aryl groups. Reductive elimination regenerates the Pd(0) catalyst, releasing the desired bis-arylated product.

Side Reactions and Mitigation

Competitive pathways, such as mono-arylation or over-arylation, are suppressed by maintaining a 2.5:1 molar ratio of aryl iodide to disiloxane. Excess iodide ensures complete consumption of the disiloxane, while rigorous exclusion of moisture prevents hydrolysis of intermediates.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Grignard method offers high yields (85–92%) but requires multi-step synthesis and stringent temperature control. In contrast, the palladium-catalyzed route achieves comparable yields (90–95%) in a single step, albeit with higher catalyst costs.

Purity and Functional Group Tolerance

Pd-catalyzed arylation demonstrates superior functional group tolerance, accommodating electron-donating groups (e.g., methoxy) without side reactions. The Grignard method, however, is limited by the sensitivity of silicon-hydrogen bonds to protic impurities.

Characterization and Applications

Spectroscopic Data

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane exhibits distinct spectral features:

  • ¹H NMR (CDCl₃): δ 7.46 (d, 4H, J = 8.5 Hz), 6.90 (d, 4H, J = 8.8 Hz), 3.82 (s, 6H), 0.29 (s, 12H).

  • ¹³C NMR (CDCl₃): δ 160.5 (Cq), 134.5 (CH), 131.0 (Cq), 113.4 (CH), 55.0 (CH₃), 1.0 (CH₃).

Industrial and Research Applications

The compound’s stability and bifunctional siloxane structure make it valuable in:

  • Silicone elastomers : As a crosslinking agent enhancing thermal stability.

  • Catalysis : Serving as a ligand in transition-metal complexes for C–Si bond activation .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Substitution: The silicon atoms can participate in substitution reactions, where the methoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens or organolithium compounds are typically employed.

Major Products

    Oxidation: The major products are 4-hydroxyphenyl derivatives.

    Substitution: Depending on the substituents introduced, various functionalized siloxanes can be obtained.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the disiloxane backbone provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane can be contextualized by comparing it to structurally related disiloxane derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Disiloxane Derivatives

Compound Name (Substituents) Key Properties Applications References
This compound High thermal stability (aromatic rings), solubility in polar solvents (methoxy groups). Potential use in polymers requiring balanced solubility and heat resistance.
1,3-Bis(3-carboxypropyl)-1,1,3,3-tetramethyldisiloxane Hydrophilic due to carboxyl groups; forms polyesters via biocatalysis. Biodegradable polymers, hybrid materials.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Reacts with diisocyanates to form urea-elastomers; enhances mechanical flexibility. Insulation materials, elastomers.
1,3-Bis(glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Epoxy-functional; enables crosslinking in polymers. High-performance gratings, low-shrinkage materials.
1,3-Bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane Low water sorption, high solvent resistance. Dental resins, coatings.
1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane Rigid, high molecular weight (410.65 g/mol); aromatic dominance. Specialty materials requiring rigidity.
1,3-Bis(hydroxypropyl)-1,1,3,3-tetramethyldisiloxane Flexible aliphatic chains; soluble in organic solvents. Polyester synthesis, chain extenders.

Key Observations :

Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., phenyl, 4-methoxyphenyl) improve thermal stability but reduce solubility in non-polar solvents. In contrast, the 4-methoxyphenyl groups in the target compound balance thermal stability with polar solubility due to methoxy’s electron-donating nature . Aliphatic chains (e.g., hydroxypropyl, carboxypropyl) enhance flexibility and solubility in organic solvents but lower thermal resistance .

Functional Group Reactivity: Epoxy (glycidoxypropyl) and amine (aminopropyl) groups enable crosslinking, making these derivatives critical for elastomers and high-strength polymers . Methacryloxypropyl groups improve copolymer compatibility and reduce water sorption, ideal for biomedical applications .

Thermal and Mechanical Performance: The target compound’s methoxyphenyl groups likely confer higher thermal stability (200–300°C range, inferred from similar aryl-siloxanes ) compared to aliphatic derivatives but lower than fully aromatic analogs like 1,1,3,3-tetraphenyldisiloxane. Mechanical properties (e.g., tensile strength) are influenced by substituent rigidity; aminopropyl derivatives enhance elastomer flexibility , while glycidoxypropyl variants reduce shrinkage in gratings .

Synthesis Complexity :

  • Methoxy-substituted derivatives may require controlled hydrolysis-condensation or Pd-catalyzed cross-coupling (as seen in methoxyphenyl boronic acid reactions ), whereas aliphatic substituents are often added via hydrosilylation .

Research Findings and Data

Thermal Stability :

  • Aromatic disiloxanes (e.g., 1,1,3,3-tetraphenyldisiloxane) exhibit decomposition temperatures >400°C, while aliphatic analogs degrade below 300°C . The target compound’s methoxyphenyl groups likely place it in the 300–350°C range.

Solubility :

  • Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), as observed in methoxyphenyl-containing polyimides .

Mechanical Properties :

  • Urea-elastomers derived from aminopropyl disiloxanes show tensile strengths of 5–10 MPa, while methacryloxypropyl copolymers exhibit flexural strengths >100 MPa .

Biological Activity

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (CAS Number: 6009-50-3) is a siloxane compound notable for its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C24H25N3O3S
  • Molecular Weight : 435.54 g/mol
  • InChI Key : KCIJVZDZECUOJA-UHFFFAOYNA-N

Anticancer Activity

A study investigated the anticancer properties of various siloxane derivatives including those with methoxyphenyl substituents. The results indicated that certain structural features significantly influence their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The study highlighted that compounds with multiple methoxy groups tend to exhibit enhanced biological activity against these cell lines .

Case Study: Cytotoxicity Testing

In a comparative analysis of siloxane compounds:

  • Compound Tested : this compound
  • Cell Lines Used : MCF-7 and MDA-MB-231
  • Concentrations Tested : 10 µM to 100 µM over 24 hours
  • Results :
    • At 100 µM concentration, the viability of MCF-7 cells was reduced to approximately 40%, indicating significant cytotoxicity.
    • MDA-MB-231 cells showed a slightly lower viability reduction at the same concentration .

The mechanism by which siloxane compounds exert their anticancer effects may involve:

  • Induction of apoptosis via caspase activation.
  • Modulation of cell cycle progression.
  • Inhibition of DNA synthesis in rapidly dividing cancer cells.

Docking studies have suggested that these compounds may interact with key proteins involved in apoptosis and cell survival pathways .

Data Tables

Compound NameCell LineConcentration (µM)Cell Viability (%)
This compoundMCF-710040 ± 2
This compoundMDA-MB-23110033 ± 2
ControlMCF-7N/A100
ControlMDA-MB-231N/A100

Q & A

Basic: What are the established synthetic routes for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via hydrosilation reactions. For example, 1,3-bis(glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is prepared by reacting allyl glycidyl ether (AGE) with 1,1,3,3-tetramethyldisiloxane (DS) using a platinum catalyst (e.g., Karstedt catalyst) in toluene at controlled temperatures (~80–100°C). Yield optimization involves precise stoichiometric ratios (e.g., 1:2 molar ratio of DS to AGE), inert atmospheres, and post-synthesis purification via vacuum distillation . Alternative routes include nucleophilic substitution or condensation reactions with methoxy-phenyl precursors, requiring anhydrous conditions and catalysts like triethylamine .

Basic: Which spectroscopic and analytical techniques are critical for characterizing structural purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR confirm substituent arrangement and siloxane backbone integrity. For instance, ²⁹Si NMR peaks near −20 ppm indicate dimethylsiloxane groups .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Bands at ~1070 cm⁻¹ (Si-O-Si stretching) and ~1250 cm⁻¹ (C-O-C from methoxy groups) validate structural motifs .
  • X-Ray Diffraction (XRD) : Used in hybrid materials to assess interlayer spacing changes (e.g., from 0.76 nm in pristine LDH to 2.95 nm in SIEPDP-LDH composites) .

Advanced: How does this compound enhance flame retardancy in epoxy resins, and what synergistic mechanisms are involved?

When intercalated into layered double hydroxides (LDHs), the compound acts as a nanoflame-retardant by:

  • Gas-phase radical quenching : Phosphorus and silicon moieties release PO· and SiO· radicals, interrupting combustion chains.
  • Char formation : The disiloxane structure promotes crosslinking, forming a thermally stable silica-phosphorus char layer that reduces heat release rate (HRR) by ~40% and total heat release (THR) by ~25% at 8 wt% loading. Cone calorimetry and UL-94 (V-0 rating) confirm efficacy .

Advanced: What role does this disiloxane play as a chain extender in low-modulus polyurethanes?

In siloxane-polyurethanes, the compound improves elasticity without sacrificing tensile strength. For example, blending 1,3-bis(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane (BHTD) with 1,4-butanediol (BDO) and MDI creates a hard segment that phase-separates into domains. This morphology reduces modulus (to ~5 MPa) while maintaining elongation (>500%) and strength (>15 MPa), as shown by DSC and tensile testing .

Advanced: How do hydrosilation reaction parameters influence the functionality of disiloxane derivatives?

Hydrosilation efficiency depends on:

  • Catalyst type : Karstedt catalyst (Pt-based) achieves >90% conversion vs. slower Speier catalysts.
  • Solvent polarity : Toluene minimizes side reactions (e.g., isomerization) compared to polar solvents.
  • Temperature : Reactions at 80–100°C balance speed and selectivity. Post-reaction GC-MS analysis ensures minimal residual vinyl or Si-H groups .

Data Contradiction: Why do studies report conflicting thermal stability and mechanical performance in disiloxane-modified polymers?

Discrepancies arise from:

  • Matrix compatibility : In epoxy resins, exfoliated disiloxane-LDH improves thermal stability (TGA residue increases by ~15% at 600°C) , while in polyurethanes, phase-separated domains reduce thermal degradation onset by ~20°C due to weaker interfacial bonding .
  • Crosslink density : Higher functionality (e.g., glycidyl vs. amine-terminated disiloxanes) increases Tg but may reduce flexibility.

Advanced: What strategies optimize the dispersion of disiloxane-modified LDH in polymer matrices?

  • In-situ intercalation : Reacting LDH with disiloxane precursors (e.g., SIEPDP) during synthesis ensures uniform dispersion.
  • Surface functionalization : Grafting methoxy-phenyl groups improves compatibility with epoxy resins, reducing aggregation (confirmed by TEM) .

Advanced: How does the disiloxane structure influence curing dynamics in epoxy-amine systems?

The linear siloxane backbone reduces steric hindrance, accelerating amine-epoxy crosslinking. Rheological studies show a 30% reduction in gelation time compared to rigid aromatic amines. However, excessive siloxane content (>10 wt%) delays curing due to increased free volume and reduced mobility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 2
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1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

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